Ethyl 2-methyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)propanoate
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Overview
Description
Ethyl 2-methyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)propanoate is a complex organic compound that features a unique structure combining an ethyl ester, a methyl group, and an imidazo[2,1-C][1,2,4]triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[2,1-C][1,2,4]triazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Ethyl 2-methyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)propanoate involves its interaction with specific molecular targets. The imidazo[2,1-C][1,2,4]triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-methyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)propanoate can be compared with other similar compounds, such as:
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Triazole derivatives: Often used in antifungal medications and as building blocks for more complex molecules.
Sulfur-containing compounds: Known for their diverse chemical reactivity and potential biological activities
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N4O2S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 2-methyl-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C16H20N4O2S/c1-4-22-13(21)16(2,3)23-15-18-17-14-19(10-11-20(14)15)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
KDFUQQGBCAGVMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NN=C2N1CCN2C3=CC=CC=C3 |
Origin of Product |
United States |
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